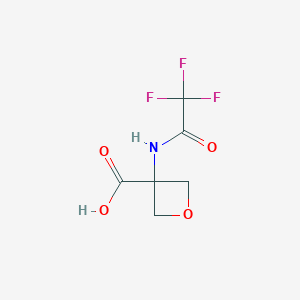
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group, an oxetane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetyl chloride with an appropriate oxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoroacetyl group attached to a phenyl ring, used in organic synthesis and as a reagent.
(2,2,2-Trifluoro-acetylamino)-acetic acid ethyl ester: A related compound with similar functional groups, used in early-stage research and chemical synthesis.
Uniqueness
3-(2,2,2-Trifluoro-acetylamino)-oxetane-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other trifluoroacetyl-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H6F3NO4 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO4/c7-6(8,9)3(11)10-5(4(12)13)1-14-2-5/h1-2H2,(H,10,11)(H,12,13) |
InChI Key |
GMKYUILVAYHQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















